5-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality 5-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Borate and Sulfonamide Groups : This compound serves as an organic intermediate with both borate and sulfonamide functionalities. It can be synthesized through nucleophilic and amidation reactions .
- Imidazole Derivatives : Related imidazole-containing compounds have been synthesized and evaluated for anti-tubercular activity. These compounds exhibit promising potential against Mycobacterium tuberculosis strains .
- Fetal Bovine Serum Interaction : Studies have shown that cell growth increases when cells are cultured with 2% fetal bovine serum. This interaction may have implications in cell biology and tissue engineering .
- Boronic Ester Bonds : Borate linkages, including boronic ester bonds, are widely used in constructing stimulus-responsive drug carriers. These carriers can load anti-cancer drugs and deliver insulin or genes. The controlled drug release is achieved through the formation and rupture of boronic ester bonds in different environments .
- Density Functional Theory (DFT) : DFT calculations have been employed to study the molecular electrostatic potential and frontier molecular orbitals of this compound. These analyses provide insights into its physical and chemical properties .
Organic Synthesis and Drug Intermediates
Anti-Tubercular Potential
Cell Growth Modulation
Anti-Cancer Drug Carriers
Chemical Properties and Molecular Electrostatic Potential
Mechanism of Action
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets . The downstream effects of these pathway alterations would depend on the specific nature of the interactions between the compound and its targets.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, certain conditions may enhance or inhibit the compound’s interactions with its targets.
properties
IUPAC Name |
5-pyridin-3-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(16-8-17(24-21-16)14-2-1-5-19-9-14)20-15-3-6-22(11-15)10-13-4-7-25-12-13/h1-2,4-5,7-9,12,15H,3,6,10-11H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFBFFVIRXSONW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NOC(=C2)C3=CN=CC=C3)CC4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.